2-(methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide
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Overview
Description
2-(methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide is a complex organic compound that features a benzamide core substituted with a methylthio group and a 2-phenyl-1H-imidazol-1-yl propyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide typically involves multi-step organic reactions. One common route starts with the preparation of the 2-phenyl-1H-imidazole moiety, which is then linked to a propyl chain. This intermediate is then reacted with a benzamide derivative that has been functionalized with a methylthio group. The reactions often require specific catalysts and conditions, such as:
Catalysts: Palladium or copper catalysts for coupling reactions.
Solvents: Dimethylformamide (DMF) or dichloromethane (DCM).
Temperature: Reactions are typically carried out at elevated temperatures (50-100°C).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
2-(methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The benzamide core can interact with proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-2-phenyl-1H-imidazole: Similar imidazole structure but different substituents.
1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazole: Similar benzamide core but different side chains.
Uniqueness
2-(methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide is unique due to the presence of both a methylthio group and a 2-phenyl-1H-imidazol-1-yl propyl side chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-methylsulfanyl-N-[3-(2-phenylimidazol-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-25-18-11-6-5-10-17(18)20(24)22-12-7-14-23-15-13-21-19(23)16-8-3-2-4-9-16/h2-6,8-11,13,15H,7,12,14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJDXDQCPBVCIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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